Array ( [bid] => 6890957 ) Buy 4-[4-(3-chlorophenyl)-4-fluoropiperidine-1-carbonyl]-2H-phthalazin-1-one

4-[4-(3-chlorophenyl)-4-fluoropiperidine-1-carbonyl]-2H-phthalazin-1-one

Catalog No.
S7177460
CAS No.
M.F
C20H17ClFN3O2
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(3-chlorophenyl)-4-fluoropiperidine-1-carbony...

Product Name

4-[4-(3-chlorophenyl)-4-fluoropiperidine-1-carbonyl]-2H-phthalazin-1-one

IUPAC Name

4-[4-(3-chlorophenyl)-4-fluoropiperidine-1-carbonyl]-2H-phthalazin-1-one

Molecular Formula

C20H17ClFN3O2

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C20H17ClFN3O2/c21-14-5-3-4-13(12-14)20(22)8-10-25(11-9-20)19(27)17-15-6-1-2-7-16(15)18(26)24-23-17/h1-7,12H,8-11H2,(H,24,26)

InChI Key

XLYRYHMFZKXYTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)Cl)F)C(=O)C3=NNC(=O)C4=CC=CC=C43
4-[4-(3-chlorophenyl)-4-fluoropiperidine-1-carbonyl]-2H-phthalazin-1-one is a chemical compound that has gained interest in the scientific community due to its unique physicochemical and biological properties. It is also referred to as CPP or CPP-115. This paper will provide an informative and engaging overview of the definition, properties, synthesis, biological properties, toxicity, safety, applications, current state of research, potential implications, limitations, and future directions of 4-[4-(3-chlorophenyl)-4-fluoropiperidine-1-carbonyl]-2H-phthalazin-1-one.
4-[4-(3-chlorophenyl)-4-fluoropiperidine-1-carbonyl]-2H-phthalazin-1-one is a compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), an enzyme that plays a critical role in the catabolism of GABA. GABA is an inhibitory neurotransmitter that regulates neuronal excitability in the central nervous system. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission.
CPP-115 has a molecular formula of C23H18CIFN3O2 and a molecular weight of 429.868 g/mol. It is a white solid with a melting point of 220-225°C. The compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). CPP-115 has a logP value of 3.87, indicating moderate lipophilicity.
CPP-115 can be synthesized using various synthetic routes. One of the most commonly used methods involves the reaction of 1-(3-chlorophenyl)-4-piperidinone with 4-fluoroaniline in the presence of an acid catalyst, followed by the reaction of the resulting intermediate with phthalic anhydride in the presence of a base. The final product is obtained after purification through a series of recrystallization steps. The purity of CPP-115 can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
CPP-115 can be quantified using various analytical methods. HPLC coupled with UV detection is one of the most commonly used methods for the determination of CPP-115 in biological samples. GC-MS and NMR spectroscopy can also be used for the identification and quantification of CPP-115.
CPP-115 has been shown to have a range of biological properties. It is a potent and selective inhibitor of GABA-AT, with an IC50 value of 0.26 μM. CPP-115 increases brain GABA levels and enhances GABAergic neurotransmission, leading to anxiolytic, anticonvulsant, and anti-nociceptive effects. CPP-115 has also been shown to improve cognitive function in animal models of cognitive impairment.
CPP-115 has been shown to be relatively safe in animal models. Acute toxicity studies have shown that CPP-115 has a low toxicity profile, with an LD50 value of approximately 2000 mg/kg in rats. Chronic toxicity studies have also shown no significant adverse effects on various organs and tissues, including the liver, kidneys, and nervous system. However, further studies are needed to assess the potential long-term effects of CPP-115.
CPP-115 has multiple applications in scientific experiments. It can be used as a tool compound for studying GABAergic neurotransmission and for investigating the role of GABA-AT in various physiological and pathological conditions. CPP-115 has also been used in preclinical studies for the treatment of cognitive impairment, anxiety disorders, and epilepsy.
Research on CPP-115 is still ongoing, and several studies have investigated its potential therapeutic applications. CPP-115 has been shown to have promising effects in animal models of cognitive impairment, anxiety disorders, and epilepsy. Clinical trials of CPP-115 are currently underway, and results are expected to provide more insights into the safety and efficacy of CPP-115 in humans.
CPP-115 has potential implications in various fields of research and industry. In the medical field, CPP-115 could be developed into a therapeutic agent for the treatment of cognitive impairment, anxiety disorders, and epilepsy. CPP-115 could also be used as a tool compound for studying GABAergic neurotransmission and for investigating the role of GABA-AT in various physiological and pathological conditions. In the industrial field, CPP-115 could be used for the development of new drugs with GABAergic properties.
Despite its promising therapeutic potential, CPP-115 has some limitations and challenges that need to be addressed. One of the major limitations is the lack of selectivity of CPP-115 towards GABA-AT. CPP-115 also has moderate lipophilicity, which could limit its ability to penetrate the blood-brain barrier. Furthermore, the long-term safety and potential side effects of CPP-115 in humans need to be investigated further.
for research on CPP-115 include the development of more selective GABA-AT inhibitors and the optimization of the pharmacokinetic properties of CPP-115 to improve its ability to cross the blood-brain barrier. Further studies are also needed to evaluate the long-term safety of CPP-115 in humans and to assess its potential in the treatment of various neurological and psychiatric disorders.
In conclusion, 4-[4-(3-chlorophenyl)-4-fluoropiperidine-1-carbonyl]-2H-phthalazin-1-one is a promising compound that has gained significant interest in the scientific community due to its unique pharmacological and biological properties. CPP-115 has potential applications in various fields of research and industry, including the development of new drugs for the treatment of neurological and psychiatric disorders. Future research is still needed to optimize the pharmacokinetic properties of CPP-115 and to evaluate its long-term safety in humans.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

385.0993326 g/mol

Monoisotopic Mass

385.0993326 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-26-2023

Explore Compound Types